molecular formula C11H16O4 B13026128 Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate

Cat. No.: B13026128
M. Wt: 212.24 g/mol
InChI Key: PTCZINULWRLUJF-WPRPVWTQSA-N
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Description

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is an organic compound with a complex structure that includes a tetrahydrofuran ring

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 3-[(2S,5S)-4-oxo-5-prop-2-enyloxolan-2-yl]propanoate

InChI

InChI=1S/C11H16O4/c1-3-4-10-9(12)7-8(15-10)5-6-11(13)14-2/h3,8,10H,1,4-7H2,2H3/t8-,10-/m0/s1

InChI Key

PTCZINULWRLUJF-WPRPVWTQSA-N

Isomeric SMILES

COC(=O)CC[C@H]1CC(=O)[C@@H](O1)CC=C

Canonical SMILES

COC(=O)CCC1CC(=O)C(O1)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate typically involves the use of allyl alcohol and other reagents under specific conditions. One common method involves the reaction of allyl alcohol with a suitable acid catalyst to form the desired ester. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods are designed to be more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-yl)propanoate
  • Methyl 3-((2S,5S)-5-allyl-4-hydroxytetrahydrofuran-2-yl)propanoate

Uniqueness

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is unique due to its specific structural features, such as the presence of an oxo group on the tetrahydrofuran ring. This structural characteristic can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a tetrahydrofuran ring and an allyl side chain, contributing to its reactivity and biological properties. The molecular formula is C12H18O4C_{12}H_{18}O_4 with a molecular weight of approximately 226.27 g/mol.

PropertyValue
Molecular FormulaC12H18O4C_{12}H_{18}O_4
Molecular Weight226.27 g/mol
Functional GroupsEster, Tetrahydrofuran

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, extracts containing tetrahydrofuran derivatives were tested against various bacterial strains, showing promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have shown that derivatives of tetrahydrofuran can inhibit the proliferation of cancer cell lines. In particular, methyl esters related to this compound have been evaluated for their cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cells. These studies demonstrated that certain structural modifications can enhance anticancer activity .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, it may act on glucosylceramide synthase, which plays a role in lipid metabolism and cell signaling . This inhibition could have implications for diseases related to lipid dysregulation.

Case Studies

  • Antibacterial Efficacy : A study examining the methanolic extract of plants containing similar tetrahydrofuran structures revealed significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). The extracts were found to disrupt bacterial cell membranes, leading to cell lysis .
  • Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of methyl esters derived from tetrahydrofuran on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
Methyl 3-(5-Allyltetrahydrofuran-2-YL)propanoateSimilar tetrahydrofuran structure; ester groupModerate antibacterial activity
3-(5-Oxotetrahydrofuran-2-YL)propanoic acidLacks allyl side chain; carboxylic acidLower cytotoxicity compared to methyl ester
(S)-3-(5-Hydroxy-tetrahydrofuran-2-YL)propanoic acidHydroxy substitution; polar groupEnhanced solubility but reduced antimicrobial activity

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the tetrahydrofuran ring.
  • Introduction of the allyl group through alkylation reactions.
  • Esterification with propanoic acid derivatives.

These synthetic approaches reflect common strategies in organic chemistry aimed at constructing complex molecules from simpler precursors.

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